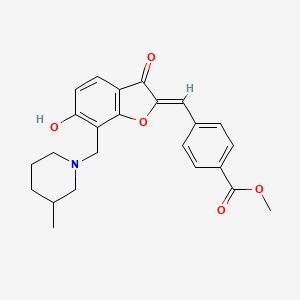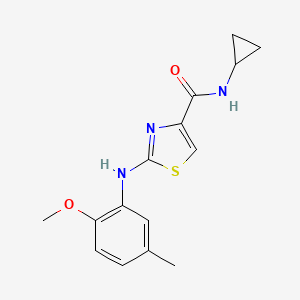
N-Cyclopropyl-2-((2-Methoxy-5-methylphenyl)amino)thiazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound has potential therapeutic applications in the treatment of autoimmune diseases and organ transplantation.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a model compound to study thiazole chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular signaling pathways involving JAK3.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases and organ transplantation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the thiazole ring or the cyclopropyl group.
Reduction: This reaction can reduce the carbonyl group in the carboxamide moiety.
Substitution: This reaction can replace the methoxy or methyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield alcohols or amines, and substitution may yield halogenated or other substituted derivatives .
Wirkmechanismus
The mechanism of action of N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide involves inhibition of Janus kinase 3 (JAK3). This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for the activation and proliferation of immune cells. By blocking this pathway, the compound can reduce inflammation and immune responses, making it useful for treating autoimmune diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide include other JAK inhibitors such as tofacitinib, ruxolitinib, and baricitinib. These compounds also target the JAK-STAT signaling pathway but may differ in their selectivity, potency, and therapeutic applications.
Uniqueness
N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide is unique due to its specific inhibition of JAK3, which provides a targeted approach to modulating immune responses. This selectivity can potentially reduce side effects compared to broader JAK inhibitors that target multiple JAK isoforms.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(2-methoxy-5-methylanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-9-3-6-13(20-2)11(7-9)17-15-18-12(8-21-15)14(19)16-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWNHBXWDZGEBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)NC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(ADAMANTAN-1-YL)PHENOXY]ETHYL}-2,2-DIMETHYLPROPANAMIDE](/img/structure/B2361069.png)
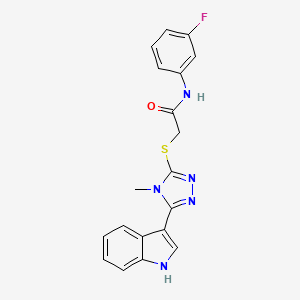
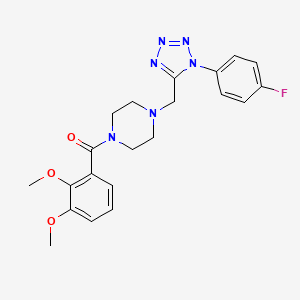
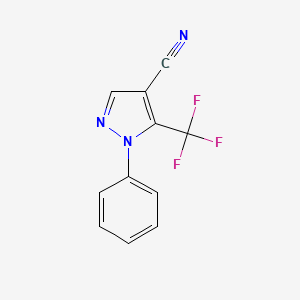
![4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile](/img/structure/B2361077.png)
![1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2361078.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2361079.png)
![Ethyl 3-(3-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate](/img/structure/B2361080.png)
![3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2361082.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2361085.png)

